N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-nitrobenzamide
描述
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-nitrobenzamide is a synthetic pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-methylphenyl group at the 1-position and a 4-nitrobenzamide substituent at the 5-position of the heterocyclic core. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes such as kinases and phosphodiesterases . While specific data on this compound’s synthesis or bioactivity are absent in the provided evidence, structural analogs in the pyrazolo[3,4-d]pyrimidine class demonstrate antiproliferative, antimicrobial, and kinase-inhibitory activities .
属性
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O4/c1-12-2-6-14(7-3-12)24-17-16(10-21-24)19(27)23(11-20-17)22-18(26)13-4-8-15(9-5-13)25(28)29/h2-11H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZUTPXWVACFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-nitrobenzamide involves multiple steps. One common method includes the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3). This reaction is followed by the addition of hexamethyldisilazane to perform heterocyclization, producing the desired pyrazolo[3,4-d]pyrimidine derivatives . Industrial production methods often involve similar multi-step processes, optimized for large-scale synthesis.
化学反应分析
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The primary mechanism of action of N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-nitrobenzamide involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby halting cell division.
相似化合物的比较
Table 1: Structural and Physical Property Comparison
Bioactivity Trends
- Antiproliferative Activity : Derivatives like 5a–5e () show moderate-to-high yields (60–78%) and melting points >240°C, correlating with stable crystalline forms. Nitro-containing analogs (e.g., 5c) may exhibit enhanced DNA intercalation or enzyme inhibition due to electron-deficient aromatic systems .
- Kinase Inhibition : highlights pyrazolo[3,4-d]pyrimidines with IC₅₀ values <1 μM against VEGFR-2. The target’s nitro group could mimic the electron-withdrawing effects of halogens or sulfonamides in kinase inhibitors like 1-(2-(4-bromophenyl)-2-chloroethyl)-N-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
- Antimicrobial Activity: notes pyrazolo[3,4-d]pyrimidines with antibacterial/fungal properties. Nitro groups often improve microbial target engagement but may increase toxicity .
Physicochemical Properties
- Solubility: Nitro groups reduce solubility compared to methoxy or amino substituents. For instance, the BLD Pharm compound’s amino group () likely improves bioavailability over the target’s nitrobenzamide .
- Stability : The nitro group’s strong electron-withdrawing nature may accelerate metabolic degradation compared to methoxy or methyl substituents .
生物活性
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-nitrobenzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, recognized for its diverse biological activities and potential therapeutic applications. This compound exhibits significant cytotoxic effects against various cancer cell lines and has garnered interest for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core .
- A 4-methylphenyl group .
- A 4-nitrobenzamide moiety .
These structural components contribute to its biological activity and specificity towards molecular targets.
The primary mechanism of action involves the inhibition of CDK2/cyclin A2 complexes, which are crucial for cell cycle progression. By disrupting these complexes, the compound induces apoptosis in cancer cells. The following pathways are affected by this interaction:
- Cell Cycle Regulation : Inhibition of CDK2 leads to cell cycle arrest.
- Apoptosis Induction : The disruption of regulatory pathways triggers programmed cell death.
Cytotoxicity Studies
Research has demonstrated that N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-nitrobenzamide exhibits significant cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | CDK2 inhibition |
| HCT-116 (Colon) | 12.8 | Induction of apoptosis |
| HeLa (Cervical) | 20.5 | Cell cycle arrest |
These findings indicate that the compound can effectively target and kill cancer cells through its specific interactions with cellular machinery.
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on MCF-7 Cells :
- Objective: To evaluate the cytotoxic effects on breast cancer cells.
- Findings: The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.
-
Study on HCT-116 Cells :
- Objective: To assess the impact on colon cancer cells.
- Findings: Significant cell cycle arrest was observed at the G1 phase, confirming its role as a CDK2 inhibitor.
-
Comparative Study with Related Compounds :
- Objective: To compare efficacy with other pyrazolo[3,4-d]pyrimidines.
- Findings: N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-nitrobenzamide exhibited superior potency against CDK2 compared to structurally similar compounds.
Interaction Studies
Biochemical assays have been conducted to characterize the interaction between this compound and CDK2:
- Binding Affinity : Docking studies revealed a high binding affinity to the ATP-binding site of CDK2.
- Enzyme Activity Inhibition : Kinetic assays confirmed that the compound acts as a competitive inhibitor of CDK2.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
